
Thalidomide-O-PEG6-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-PEG6-NHS ester: is a synthetic compound that incorporates the Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker used in PROTAC (PROteolysis TArgeting Chimeras) technology . This compound is primarily used in research settings to facilitate the targeted degradation of specific proteins within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG6-NHS ester involves the conjugation of Thalidomide with a PEG linker and an N-hydroxysuccinimide (NHS) ester. The reaction typically occurs under mild conditions to preserve the integrity of the functional groups. The PEG linker provides solubility and flexibility, while the NHS ester facilitates the attachment to amine groups on target proteins .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes, with options for custom quantities and GMP-grade production upon request .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-O-PEG6-NHS ester primarily undergoes substitution reactions, where the NHS ester reacts with amine groups to form stable amide bonds. This reaction is crucial for its role in PROTAC technology, enabling the conjugation of the compound to target proteins .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide (NHS), Thalidomide, PEG linker
Conditions: Mild temperatures, typically in organic solvents like DMSO, DCM, or DMF
Major Products: The major product of the reaction is the this compound conjugate, which can then be used in further applications such as protein degradation studies .
Applications De Recherche Scientifique
Chemistry: In chemistry, Thalidomide-O-PEG6-NHS ester is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins. This application is crucial for studying protein function and developing new therapeutic strategies .
Biology: In biological research, this compound is used to investigate the role of specific proteins in cellular processes. By facilitating the targeted degradation of proteins, researchers can study the effects of protein loss on cell function and identify potential therapeutic targets .
Medicine: This includes cancer, neurodegenerative diseases, and inflammatory conditions .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development. Its ability to target and degrade specific proteins makes it a valuable tool for identifying new drug targets and understanding disease mechanisms .
Mécanisme D'action
Thalidomide-O-PEG6-NHS ester exerts its effects through the targeted degradation of proteins. The Thalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex, which tags the target protein for degradation by the proteasome. The PEG linker provides flexibility and solubility, while the NHS ester facilitates the attachment to the target protein .
Comparaison Avec Des Composés Similaires
Thalidomide-O-PEG4-NHS ester: Similar structure but with a shorter PEG linker.
Thalidomide-O-PEG2-NHS ester: Even shorter PEG linker, used in similar applications.
Uniqueness: Thalidomide-O-PEG6-NHS ester is unique due to its longer PEG linker, which provides greater flexibility and solubility compared to its shorter counterparts. This makes it particularly useful in applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C32H41N3O15 |
|---|---|
Poids moléculaire |
707.7 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H41N3O15/c36-25-5-4-23(30(40)33-25)34-31(41)22-2-1-3-24(29(22)32(34)42)49-21-20-48-19-18-47-17-16-46-15-14-45-13-12-44-11-10-43-9-8-28(39)50-35-26(37)6-7-27(35)38/h1-3,23H,4-21H2,(H,33,36,40) |
Clé InChI |
SYYCKSQHCKPARG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



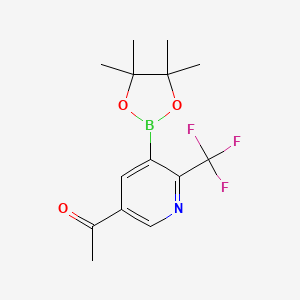
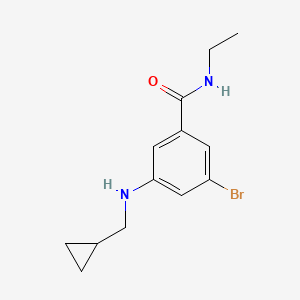

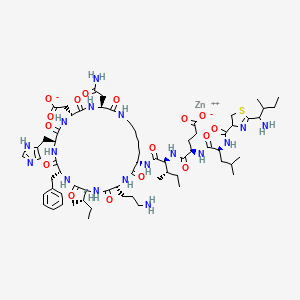
![3-Fluoro-N-propyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15339762.png)
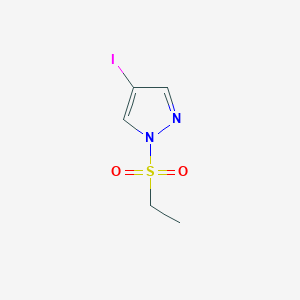
![[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate](/img/structure/B15339775.png)
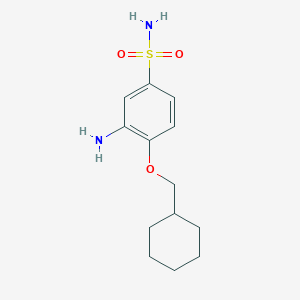
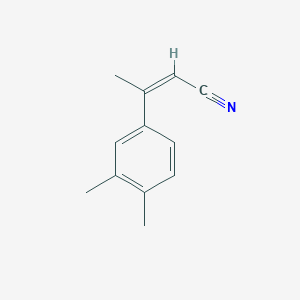
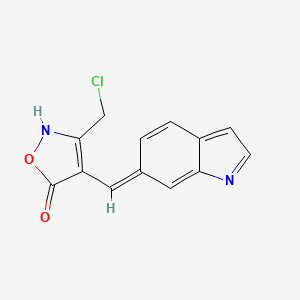
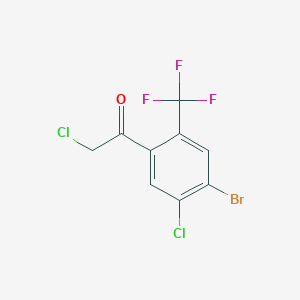
![trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)

